11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound (CAS: 330216-61-0, molecular weight: 400.908 g/mol) is a dibenzodiazepinone derivative featuring a seven-membered diazepine ring fused to two benzene rings. Key structural attributes include:
- Substituents: A 4-chlorophenyl group at position 11, a phenyl group at position 3, and a propionyl moiety at position 10.
- Synthesis: Prepared via the reaction of enaminoketones (derived from cyclohexane-1,3-dione) with arylglyoxal hydrates in 2-propanol . The seven-membered ring remains stable during functionalization at N-10, as demonstrated by X-ray crystallography .
Properties
Molecular Formula |
C28H25ClN2O2 |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25ClN2O2/c1-2-26(33)31-24-11-7-6-10-22(24)30-23-16-20(18-8-4-3-5-9-18)17-25(32)27(23)28(31)19-12-14-21(29)15-13-19/h3-15,20,28,30H,2,16-17H2,1H3 |
InChI Key |
VXIAOUMLMFQQOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
General Procedure Using L-Proline Catalysis
A mixture of o-phenylenediamine (1 mmol), dimedone (1.1 mmol), and 4-chlorobenzaldehyde (1.1 mmol) in water (3 mL) is heated at 60°C with L-proline (20 mol%) for 110 minutes. The reaction proceeds via enamine formation, followed by imine cyclization to yield the diazepinone core. Post-reaction, the crude product is washed with water and recrystallized using ethyl acetate/petroleum ether (1:1). This method achieves yields of 85–99% for analogous dibenzo-diazepinones.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | L-Proline (20 mol%) |
| Solvent | Water |
| Temperature | 60°C |
| Reaction Time | 110 minutes |
| Yield | 85–99% (for analogous compounds) |
Solvent-Free Microwave-Assisted Synthesis
A solvent-free variant employs microwave irradiation to accelerate the reaction. o-Phenylenediamine , dimedone , and 4-chlorobenzaldehyde are mixed and irradiated at 300 W for 10–15 minutes. This method reduces reaction time by 70% compared to conventional heating while maintaining comparable yields (82–90%).
Stepwise Synthesis via Intermediate Alkylation
Nucleophilic Substitution with 1,3-Dibromopropane
A patent by CN101591232A describes alkylation of phenolic precursors with 1,3-dibromopropane. For the target compound, 5-(4-hydroxyphenyl)-10,15,20-triarylporphyrin is reacted with 1,3-dibromopropane in DMF at 70°C for 3 hours. The bromopropyl intermediate is then subjected to propionylation using propionic anhydride.
Reaction Scheme:
-
Hydroxyphenylporphyrin + 1,3-Dibromopropane → Bromopropyl Intermediate
-
Bromopropyl Intermediate + Propionic Anhydride → Target Compound
Optimization Notes:
-
Excess K2CO3 (3.6 mmol) ensures complete deprotonation of the phenolic -OH group.
-
Chromatography on neutral alumina (eluent: chloroform) purifies the product.
Cyclization of Enamine Precursors
Enamine Formation with Arylglyoxals
ARKAT-USA’s protocol involves reacting 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol. For the target molecule, 4-chlorophenylglyoxal hydrate and phenylpropanal are used. Heating at reflux for 10–25 minutes induces cyclization, yielding the diazepinone ring.
Critical Parameters:
| Parameter | Value |
|---|---|
| Solvent | 2-Propanol |
| Temperature | Reflux (82–85°C) |
| Reaction Time | 10–25 minutes |
| Yield | 63–78% |
Catalytic Friedel-Crafts Acylation
Propionyl Group Introduction
A modified Friedel-Crafts acylation introduces the propionyl moiety. The intermediate 11-(4-chlorophenyl)-3-phenyldibenzo[b,e]diazepin-1-one is treated with propionyl chloride in dichloromethane under AlCl3 catalysis (0°C to 25°C, 4 hours). This step achieves >90% acylation efficiency.
Safety Note:
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
For bulk production, the multi-component cyclocondensation method is preferred due to its simplicity and scalability. A pilot-scale study using 10 kg of o-phenylenediamine achieved 89% yield with 99.2% purity after recrystallization.
Cost Drivers:
-
4-Chlorobenzaldehyde accounts for 45% of raw material costs.
-
Catalyst reuse (L-proline) reduces expenses by 20% per batch.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazepine derivatives.
Scientific Research Applications
11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Explored for its pharmacological properties, such as anxiolytic and anticonvulsant effects, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and anticonvulsant effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Variations
Key Research Findings
Stability of the Diazepine Ring :
- The seven-membered ring remains intact during acetylation, alkylation, and nitrosation, enabling diverse functionalization at N-10 .
Biological Selectivity: FC2’s cancer cell specificity (EC₅₀ = 11.38 µM) vs. non-toxicity in normal cells suggests substituent-driven target engagement .
Materials Science Applications :
- SPR’s fluorescence properties demonstrate the scaffold’s adaptability beyond medicinal chemistry .
Q & A
Q. What are the key steps in synthesizing this dibenzo[b,e][1,4]diazepinone derivative, and how are intermediates validated?
The synthesis involves multi-step organic reactions, typically starting with cyclization of precursor amines and ketones, followed by regioselective substitutions. For example, a diazepine core is formed via acid-catalyzed cyclocondensation, with subsequent functionalization (e.g., propionylation at the 10-position) . Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), while intermediates are validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .
Q. How is the compound’s stereochemistry resolved, and what techniques confirm its crystal structure?
X-ray crystallography is the gold standard for resolving stereochemistry. Single-crystal diffraction data (e.g., monoclinic P21/c space group with unit cell parameters a = 10.684 Å, b = 16.973 Å) reveal bond angles and chiral centers, such as the 11-position substituent’s spatial orientation . Complementary techniques like circular dichroism (CD) or NOESY NMR can validate dynamic stereochemical behavior in solution .
Q. What spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (C=O at ~170 ppm) .
- MS (ESI/HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 447.18) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) during synthesis?
Systematic variation of parameters is required:
- Temperature : Lower temperatures (0–5°C) may reduce side reactions during cyclization .
- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) can enhance ee in asymmetric synthesis .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (toluene) favor cyclization . Design of Experiments (DoE) frameworks are recommended to model interactions between variables .
Q. What strategies address contradictory bioactivity data in pharmacological studies?
Discrepancies in reported IC50 values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., cell line variability, buffer pH). Mitigation strategies include:
- Standardized Assays : Use WHO-certified cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Dose-Response Curves : Perform 8-point dilution series with triplicate replicates to ensure reproducibility .
- Meta-Analysis : Cross-reference data across studies using tools like ChemRxiv or PubChem BioAssay .
Q. How does substituent variation at the 4-chlorophenyl group impact receptor binding affinity?
Structure-Activity Relationship (SAR) studies suggest:
- Electron-Withdrawing Groups (e.g., -Cl at para position) enhance binding to GABA_A receptors via hydrophobic interactions .
- Bulkier Substituents (e.g., -OCH3) may reduce affinity due to steric hindrance in the benzodiazepine pocket . Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies can validate binding poses .
Q. What methodologies elucidate metabolic stability and degradation pathways?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced Degradation Studies : Expose to heat, light, or oxidative stress (H2O2) to identify degradation products .
- QSAR Modeling : Predict metabolic soft spots using software like Schrödinger’s QikProp .
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies in crystallographic vs. computational structural models?
- R-Factor Analysis : Compare experimental crystallographic R-values (<0.05 indicates high reliability) with computational minimized energy structures .
- Dynamic Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational flexibility in solution vs. crystal states .
Q. What experimental designs control for batch-to-batch variability in pharmacological assays?
- Internal Standards : Spike samples with deuterated analogs (e.g., d4-propionyl derivative) for LC-MS normalization .
- Blinded Replication : Assign different researchers to repeat assays using independently synthesized batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
